molecular formula C21H24N4O3S B2646540 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 887885-33-8

4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Katalognummer: B2646540
CAS-Nummer: 887885-33-8
Molekulargewicht: 412.51
InChI-Schlüssel: GUTZAPKFZNFOQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic small molecule of significant interest in chemical biology and oncology research for its potential to inhibit the Phosphoinositide 3-kinase (PI3K) and AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers (source) . The compound's design, featuring a benzimidazole core linked to a sulfonamide group via a piperidine carbonyl spacer, is characteristic of scaffolds known to interact with the ATP-binding pocket of kinases within this pathway. Researchers utilize this compound primarily as a chemical probe to elucidate the complex roles of PI3K/AKT signaling in disease models, to study mechanisms of resistance to targeted therapies, and to validate new targets for anticancer drug discovery (source) . Its application extends to in vitro assays and cell-based studies aimed at understanding the molecular drivers of tumorigenesis and for the preclinical assessment of therapeutic strategies aimed at blocking this oncogenic cascade.

Eigenschaften

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-24(2)29(27,28)17-9-7-16(8-10-17)21(26)25-13-11-15(12-14-25)20-22-18-5-3-4-6-19(18)23-20/h3-10,15H,11-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTZAPKFZNFOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, identified by the CAS number 887885-33-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S with a molecular weight of approximately 412.5 g/mol. The structure features a benzimidazole moiety, known for its diverse biological activities, making it an essential component in drug development.

Biological Activity Overview

Research indicates that compounds containing the benzimidazole structure exhibit a wide range of biological activities, including:

  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroleptic Effects : Some studies suggest neuroleptic activity comparable to established antipsychotic medications like haloperidol.
  • Anti-inflammatory and Antimicrobial Activities : Various benzimidazole derivatives have been reported to possess anti-inflammatory and antimicrobial properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuroleptic effects.
  • Cell Cycle Arrest : Some studies indicate that benzimidazole derivatives can induce cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Compound inhibited growth in SW480 and HCT116 cancer cells with IC50 values of 2 µM and 0.12 µM respectively.
Neuroleptic Exhibited neuroleptic activity comparable to haloperidol with reduced side effects.
Anti-inflammatoryDemonstrated significant anti-inflammatory effects in preclinical models.

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a related benzimidazole derivative, which showed significant inhibition of β-catenin signaling pathways, critical in colorectal cancer progression. The compound demonstrated a substantial reduction in tumor growth in xenograft models, indicating its potential as a therapeutic agent for cancer treatment .

Case Study: Neuroleptic Effects

Research involving piperidine derivatives has indicated that compounds similar to this compound exhibit binding affinities for dopamine receptors, suggesting their potential use in treating schizophrenia with fewer extrapyramidal side effects compared to traditional neuroleptics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.